ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate
CAS No.: 2060360-87-2
Cat. No.: VC4431982
Molecular Formula: C15H14FN3O4
Molecular Weight: 319.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060360-87-2 |
|---|---|
| Molecular Formula | C15H14FN3O4 |
| Molecular Weight | 319.292 |
| IUPAC Name | ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H14FN3O4/c1-2-23-15(22)11-7-19(14(18-11)13(17)21)8-12(20)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H2,17,21) |
| Standard InChI Key | VCNNMVZFMCODHJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(=O)C2=CC=C(C=C2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1H-imidazole ring substituted at the 1-position with a 2-(4-fluorophenyl)-2-oxoethyl group, at the 2-position with a carbamoyl group, and at the 4-position with an ethyl carboxylate ester. The fluorophenyl group introduces electron-withdrawing characteristics, potentially enhancing binding affinity to biological targets. The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, is a common pharmacophore in drug design due to its ability to participate in hydrogen bonding and π-π interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄FN₃O₄ | |
| Molecular Weight (g/mol) | 319.292 | |
| CAS Number | 2060360-87-2 | |
| IUPAC Name | Ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]imidazole-4-carboxylate | |
| Key Functional Groups | Imidazole, fluorophenyl, carbamoyl, ethyl ester |
Synthesis and Structural Analogues
Synthetic Pathways
While explicit protocols for synthesizing ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate are unavailable, analogous imidazole derivatives are typically synthesized through multi-step sequences. A plausible route involves:
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Alkylation/Acylation: Introduction of the 2-(4-fluorophenyl)-2-oxoethyl group via nucleophilic substitution or Friedel-Crafts acylation.
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Condensation: Formation of the imidazole ring using reagents like ammonium acetate and aldehydes.
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Functionalization: Sequential installation of the carbamoyl and ethyl carboxylate groups via amidification and esterification .
Structural Analogues and Modifications
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Ethyl 1-[(1R)-1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate (CAS: 112421-36-0): A chiral analog with demonstrated anesthetic properties (Flutomidate) .
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Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate (CAS: 2058530-04-2): Differs by a hydroxyl group instead of a ketone, highlighting the impact of oxidation state on bioactivity.
Biological Activity and Mechanistic Insights
ADME Profiling
While ADME data for the target compound is lacking, related imidazole derivatives show favorable drug-like properties:
Table 2: ADME Parameters of Analogous Imidazole Derivatives
| Parameter | Value Range |
|---|---|
| Molecular Weight | 250–400 Da |
| Hydrogen Bond Acceptors | 3–5 |
| Hydrogen Bond Donors | 1–2 |
| Human Oral Absorption | >80% |
| Blood-Brain Barrier Permeability | Moderate to High |
Research Gaps and Future Directions
Priority Investigations
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Synthesis Optimization: Develop scalable routes with >70% yield using green chemistry principles.
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In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and primary normal cells.
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Target Identification: Perform kinome-wide profiling and molecular dynamics simulations to identify binding partners.
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Pharmacokinetics: Assess solubility, plasma protein binding, and metabolic stability in hepatic microsomes.
Epigenetic Modulation
Given the role of imidazole derivatives in sirtuin and HDAC regulation , future studies should:
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Quantify SIRT1–7 inhibition using deacetylation assays.
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Measure histone H3/H4 acetylation levels in treated cells via Western blot.
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